Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate
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Overview
Description
Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate is an organic compound that belongs to the class of sulfonyl esters It features a nitropyridine moiety attached to a sulfonyl group, which is further connected to an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate typically involves the reaction of 3-nitropyridine-2-sulfonyl chloride with ethyl acetate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine, which act as catalysts and help in the formation of the sulfonyl ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of ethyl [(3-aminopyridin-2-yl)sulfonyl]acetate.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used, such as ethyl [(3-alkylaminopyridin-2-yl)sulfonyl]acetate.
Scientific Research Applications
Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate can be compared with similar compounds such as ethyl 2-(3-nitropyridin-2-yl)acetate and other nitropyridine derivatives. These compounds share similar structural features but may differ in their reactivity and applications. The presence of the sulfonyl group in this compound provides unique reactivity and potential for further functionalization, making it distinct from other nitropyridine derivatives.
List of Similar Compounds
- Ethyl 2-(3-nitropyridin-2-yl)acetate
- 3-Nitropyridine-2-sulfonyl chloride
- Ethyl [(3-aminopyridin-2-yl)sulfonyl]acetate
Properties
IUPAC Name |
ethyl 2-(3-nitropyridin-2-yl)sulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c1-2-17-8(12)6-18(15,16)9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFXFKYEFMJPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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